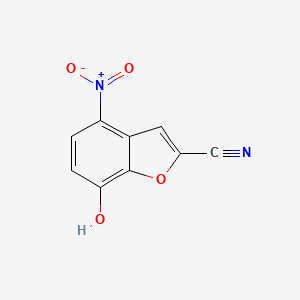
7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, a nitro group at the 4th position, and a carbonitrile group at the 2nd position on the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile typically involves the cyclization of ortho-hydroxyaryl aldehydes with appropriate nitriles under acidic or basic conditions. One common method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans . Another method includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the use of metal catalysts such as palladium or ruthenium. These methods are advantageous due to their high yields and the ability to recycle the catalysts. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products Formed
Oxidation: Formation of 7-oxo-4-nitro-1-benzofuran-2-carbonitrile.
Reduction: Formation of 7-hydroxy-4-amino-1-benzofuran-2-carbonitrile.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: This compound also contains a benzofuran ring with hydroxy and carbonitrile groups but differs in the position of the substituents.
4-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid: Similar to 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile but contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88220-75-1 |
|---|---|
Fórmula molecular |
C9H4N2O4 |
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
7-hydroxy-4-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4N2O4/c10-4-5-3-6-7(11(13)14)1-2-8(12)9(6)15-5/h1-3,12H |
Clave InChI |
KHAPEPRNHFLEDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(O2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
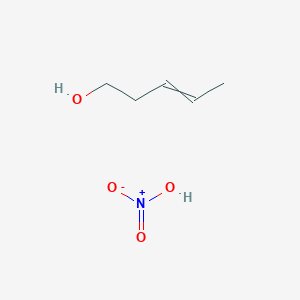
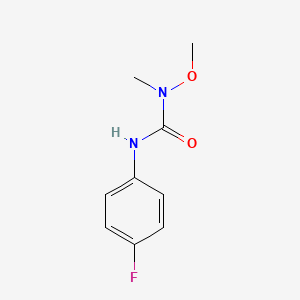
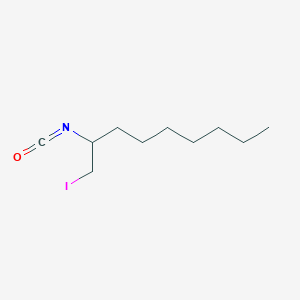
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
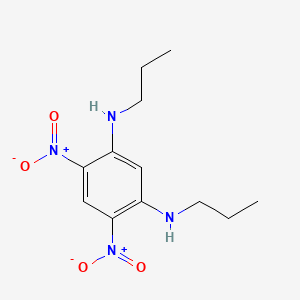


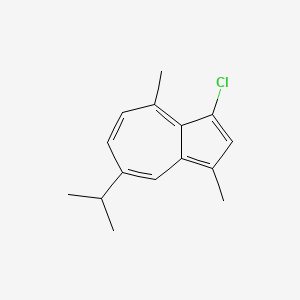
![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
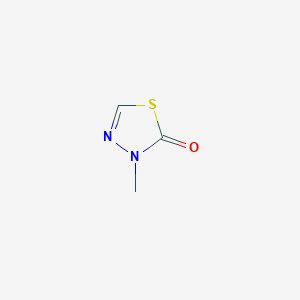

![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)

